1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole
Description
Properties
Molecular Formula |
C9H5BrClFN2 |
|---|---|
Molecular Weight |
275.50 g/mol |
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-4-fluoroimidazole |
InChI |
InChI=1S/C9H5BrClFN2/c10-7-3-6(11)1-2-8(7)14-4-9(12)13-5-14/h1-5H |
InChI Key |
WLIMZWUNURTDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazole Core with Fluorine Substitution
Recent advances in imidazole synthesis indicate that the fluorinated imidazole ring can be constructed via condensation reactions involving appropriately substituted aldehydes and dicarbonyl compounds or via direct halogenation of preformed imidazoles.
One method involves the condensation of fluorinated aldehydes with α-amino ketones or related precursors under cyclodehydration conditions to yield 4-fluoro-substituted imidazoles. This method allows for precise placement of the fluorine atom at the 4-position of the imidazole ring.
Alternatively, selective electrophilic fluorination of imidazole precursors has been reported, although this is less common due to the challenge of regioselectivity.
N-Arylation to Introduce the 2-Bromo-4-chlorophenyl Group
The N-1 substitution with the 2-bromo-4-chlorophenyl group is generally achieved by an Ullmann-type or Buchwald-Hartwig cross-coupling reaction:
Ullmann-type N-arylation : This involves the reaction of 1H-imidazole or a substituted imidazole with an aryl halide—in this case, 2-bromo-4-chlorobromobenzene or a similar precursor—in the presence of a copper catalyst, base, and suitable ligands. For example, copper(I) iodide with cesium carbonate base has been used effectively.
Buchwald-Hartwig amination : Palladium-catalyzed cross-coupling between imidazole and 2-bromo-4-chlorobromobenzene under basic conditions can also be employed to achieve high yields and selectivity.
The choice of catalyst and conditions is critical to avoid side reactions such as dehalogenation or multiple substitutions.
Halogenation and Functional Group Manipulation on the Phenyl Ring
The presence of bromine and chlorine substituents on the phenyl ring can be introduced either before or after the N-arylation step:
Pre-functionalized aryl halides : Using commercially available or synthesized 2-bromo-4-chlorophenyl derivatives as coupling partners simplifies the process by incorporating halogens prior to coupling.
Post-coupling halogenation : Selective halogenation of the phenyl ring after N-arylation is possible but requires careful control to prevent undesired substitution on the imidazole ring. Electrophilic bromination or chlorination using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions can be employed.
Representative Synthetic Procedure and Conditions
Based on patent literature and research articles, a representative synthetic route is as follows:
Research Findings and Optimization
Selective Halogenation : Studies have shown that selective bromination at the C-2 position of imidazole derivatives can be achieved using N-bromosuccinimide (NBS) in refluxing acetonitrile, producing key intermediates for further functionalization.
Cross-Coupling Efficiency : The use of palladium catalysts with phosphine ligands or copper catalysts with cesium carbonate base enhances the N-arylation step's efficiency and selectivity, minimizing by-products.
Safety and Yield Improvements : Process patents emphasize the importance of controlling reaction temperature, especially during halogenation steps, to avoid decomposition and improve yield and safety.
Alternative Routes : Some patents describe the preparation of 2-halo-4-nitroimidazole derivatives as intermediates, which can be converted to the target compound by subsequent functional group transformations.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki or Heck coupling reactions in the presence of palladium catalysts, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as DMF and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-(2-bromo-4-chlorophenyl)-4-fluoro-1H-imidazole. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. In vitro assays demonstrated that modifications at the phenyl ring could lead to enhanced activity against tumors, making this class of compounds promising candidates for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that imidazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial metabolism or cell wall synthesis, contributing to their effectiveness as antimicrobial agents .
Therapeutic Applications
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole is being explored for its potential in treating various diseases:
- Anti-inflammatory Agents : Some derivatives have demonstrated anti-inflammatory effects comparable to established drugs like diclofenac. This suggests that further development could lead to new treatments for conditions involving inflammation .
- Antiparasitic Activity : The compound's derivatives have been tested against parasites such as Giardia intestinalis and Trichomonas vaginalis, showing promise in treating parasitic infections .
Case Studies and Findings
Several case studies have documented the efficacy and safety of imidazole derivatives:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with proteins involved in critical pathways, such as signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares key structural and electronic properties of 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole with structurally related imidazole derivatives:
Key Observations:
- Lipophilicity and Reactivity: The target compound’s bromo- and chloro-substituents increase its lipophilicity compared to benzyl-substituted derivatives (e.g., 1-Benzyl-4-bromoimidazole). This property may enhance membrane permeability in biological systems .
- Steric Effects: Bulky substituents in biphenyl-phenyl derivatives () reduce reactivity in substitution reactions compared to the target compound’s compact halogenated phenyl group .
- Halogen Bonding: The Br and Cl atoms in the target compound may engage in halogen bonding, a feature absent in compounds lacking these substituents (e.g., 4-Fluoro-1H-imidazole derivatives) .
Research Implications
The unique combination of halogens in 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole positions it as a versatile intermediate for:
- Drug Discovery: Fluorine enhances metabolic stability, while bromo-chlorophenyl groups may improve target binding in enzyme inhibitors .
- Materials Science: Halogen bonding could stabilize crystalline frameworks or supramolecular assemblies .
- Catalysis: Potential use as a ligand for transition-metal catalysts, leveraging fluorine’s electron-withdrawing effects .
Biological Activity
1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound is characterized by the following structural formula:
It features a bromo and chloro substituent on the phenyl ring and a fluoro group attached to the imidazole moiety, which may influence its interaction with biological targets.
Antiviral Activity
Research indicates that imidazole derivatives, including 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole, exhibit significant antiviral properties. For example, compounds within this class have shown effectiveness against various viral strains, including HIV and dengue virus. In vitro studies have demonstrated that certain imidazole derivatives inhibit viral replication through mechanisms such as enzyme inhibition (e.g., inhibiting IMP dehydrogenase) .
Table 1: Antiviral Efficacy of Imidazole Derivatives
| Compound | Virus Target | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole | Dengue Virus | 1.85 | IMP dehydrogenase inhibition |
| Imidazole-4,5-dicarboxylic acid | Yellow Fever Virus | 0.20 | Viral replication inhibition |
Antimicrobial Activity
The presence of halogen atoms in the structure enhances the antimicrobial properties of the compound. Studies have shown that halogenated imidazoles can disrupt bacterial cell membranes and inhibit growth .
Table 2: Antimicrobial Activity of Halogenated Imidazoles
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole | Staphylococcus aureus | 32 |
| 4-Fluorophenyl imidazole | Escherichia coli | 16 |
The biological activity of 1-(2-Bromo-4-chlorophenyl)-4-fluoro-1H-imidazole can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication.
- Membrane Disruption : The lipophilic nature of the halogenated phenyl ring allows for effective incorporation into bacterial membranes, leading to cell lysis.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antiviral Efficacy : A recent study evaluated the antiviral effects against dengue virus in vitro, revealing an EC50 value of 1.85 μM, indicating potent antiviral activity compared to standard treatments .
- Antimicrobial Assessment : Another investigation into the antimicrobial properties demonstrated significant activity against Staphylococcus aureus with an MIC of 32 μg/mL, highlighting its potential as a therapeutic agent against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
